4-Chloro-2-methoxy-3-methylaniline
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Overview
Description
4-Chloro-2-methoxy-3-methylaniline is an organic compound with the molecular formula C8H10ClNO. It is a derivative of aniline, characterized by the presence of a chlorine atom, a methoxy group, and a methyl group attached to the benzene ring. This compound is used in various chemical syntheses and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methoxy-3-methylaniline typically involves the chlorination of 2-methoxy-3-methylaniline. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring. The process may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through large-scale chlorination processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methoxy-3-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
4-Chloro-2-methoxy-3-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methoxy-3-methylaniline involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also participate in various biochemical pathways, influencing cellular processes and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylaniline: Similar in structure but lacks the methoxy group.
2-Methoxy-3-methylaniline: Similar but lacks the chlorine atom.
4-Chloro-3-methylaniline: Similar but the positions of the methoxy and chlorine groups are different.
Uniqueness
4-Chloro-2-methoxy-3-methylaniline is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted chemical syntheses and specialized applications in various fields.
Properties
Molecular Formula |
C8H10ClNO |
---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
4-chloro-2-methoxy-3-methylaniline |
InChI |
InChI=1S/C8H10ClNO/c1-5-6(9)3-4-7(10)8(5)11-2/h3-4H,10H2,1-2H3 |
InChI Key |
HKWFZJLHZQHDMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1OC)N)Cl |
Origin of Product |
United States |
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